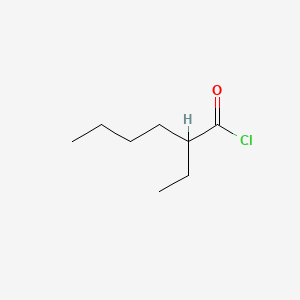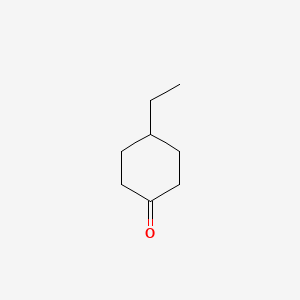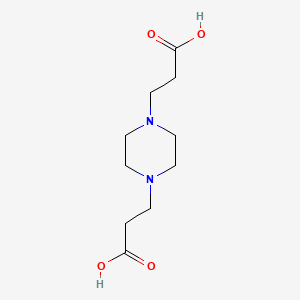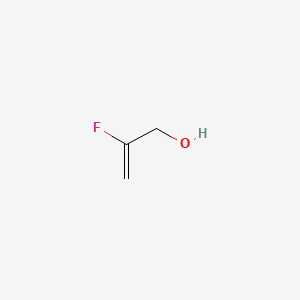
Azidocyclohexan
Übersicht
Beschreibung
Azidocyclohexane (also known as Cyclohexyl azide or Azidocyclohexane) is an organic compound with the molecular formula C₆H₁₁N₃. It is characterized by the presence of an azide group (-N₃) attached to a cyclohexane ring.
Wissenschaftliche Forschungsanwendungen
Azidocyclohexane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including amines and triazoles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
Mode of Action
Azidocyclohexane, like other azides, is likely to participate in cycloaddition reactions with alkynes . This reaction is a [3+2] cycloaddition, meaning that a compound with three π electrons (the azide) reacts with a compound with two π electrons (the alkyne) to form a five-membered ring. The resulting product is a triazole, a five-membered ring containing three nitrogen atoms and two carbon atoms .
Biochemical Pathways
The exact mechanisms by which these compounds exert their effects are complex and can involve multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its molecular weight, lipophilicity, and the presence of functional groups . Azidocyclohexane, with a molecular weight of 125.1716 , may have different ADME properties compared to other azides and triazoles.
Result of Action
Azides and triazoles can have various biological effects, depending on their structure and the nature of their targets . For example, some triazoles are used as antifungal agents, inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .
Action Environment
The action, efficacy, and stability of Azidocyclohexane can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemical species. For example, the rate of the Huisgen cycloaddition can be significantly increased in the presence of a copper(I) catalyst .
Biochemische Analyse
Cellular Effects
Azides have been used in the study of cellular processes They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Azides can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azidocyclohexane can be synthesized through the nucleophilic substitution reaction of cyclohexyl halides with sodium azide (NaN₃) or potassium azide (KN₃) in a polar aprotic solvent such as acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions and yields the desired azide compound .
Industrial Production Methods: While specific industrial production methods for Azidocyclohexane are not extensively documented, the general approach involves large-scale nucleophilic substitution reactions similar to the laboratory synthesis. The scalability of this method makes it feasible for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Azidocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition: Various dipolarophiles under thermal or catalytic conditions.
Major Products:
Reduction: Cyclohexylamine.
Cycloaddition: Triazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Cyclohexylamine: Similar structure but with an amine group instead of an azide group.
Cyclohexyl isocyanate: Contains an isocyanate group (-NCO) instead of an azide group.
Cyclohexyl nitrite: Contains a nitrite group (-ONO) instead of an azide group.
Uniqueness: Azidocyclohexane is unique due to the presence of the azide group, which imparts distinct reactivity compared to other cyclohexane derivatives. The azide group allows for versatile chemical transformations, including the formation of triazoles through cycloaddition reactions, which are not possible with other similar compounds .
Eigenschaften
IUPAC Name |
azidocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-9-8-6-4-2-1-3-5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSNIGPBQIINLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074014 | |
| Record name | Cyclohexane, azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19573-22-9 | |
| Record name | Cyclohexane, azido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019573229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl azide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Azidocyclohexane?
A1: Azidocyclohexane has the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol. []
Q2: What spectroscopic data is available for characterizing Azidocyclohexane?
A2: Researchers have studied Azidocyclohexane using Infrared (IR) and Raman spectroscopy to analyze its conformational preferences. [, ] Additionally, ¹H-NMR and ¹⁹F-NMR analyses have been employed to elucidate the structures of its derivatives, particularly fluorinated analogs. []
Q3: How does the azido group in Azidocyclohexane influence its conformational preferences?
A3: Studies comparing Azidocyclohexane with other cyclohexane derivatives, like isocyanates and isothiocyanates, reveal that the azido group has a distinct conformational preference. This preference is influenced by intramolecular electrostatic interactions with other functional groups present in the molecule. For example, in 3α- and 3β-azido-5α-cholestan-6-ones, the interaction between the azido and ketone groups impacts the equilibrium between the 5α- and 5β-isomers. []
Q4: Can Azidocyclohexane participate in cycloaddition reactions?
A4: Yes, Azidocyclohexane readily reacts with dimethyl acetylenedicarboxylate, undergoing a [3+2] cycloaddition to yield the corresponding triazole derivative. [] This reaction highlights its potential as a building block for synthesizing more complex heterocyclic compounds.
Q5: What are the applications of Azidocyclohexane in organic synthesis?
A5: Azidocyclohexane is a valuable synthon for introducing nitrogen-containing functionality into molecules. For instance, it reacts with thallium(III) acetate and trimethylsilyl azide, leading to the formation of various substituted cyclohexane derivatives, including azides, halides, and thiocyanates. [] This reaction demonstrates its versatility in accessing diverse structural motifs.
Q6: Has the enthalpy of formation of Azidocyclohexane been determined?
A6: While experimental data for the enthalpy of formation of Azidocyclohexane has been reported, there are suggestions of potential systematic errors in these measurements. [] Computational chemistry, particularly G4 theory calculations combined with isodesmic reaction schemes, offers a more reliable method for predicting this thermodynamic property. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






acetate](/img/structure/B1329519.png)







